molecular formula C7H5ClF3NO B1420865 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1214348-47-6

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1420865
M. Wt: 211.57 g/mol
InChI Key: CBYYYYRJKKWLDI-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine comprises a pyridine ring with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to it .


Chemical Reactions Analysis

The chloride in 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can be transformed into different intermediates, such as 4H-pyran-4-one, by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group, the methoxy group, and the chlorine atom .

Scientific Research Applications

Pathways in Organic Chemistry

Research by Gros, Choppin, and Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine, which are structurally related to 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine. They focused on the lithiation process and proposed a mechanism involving precomplexation and the formation of a dilithio pyridine intermediate (P. Gros, S. Choppin, & Y. Fort, 2003).

Inorganic Chemistry and Complex Formation

Nückel and Burger (2001) reported on the synthesis of square-planar, terdentate aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, starting from compounds including methoxy- and triflate-substituted pyridines. They developed novel synthetic approaches for these complexes, highlighting the versatility of pyridine derivatives in coordination chemistry (Stefan Nückel and P. Burger, 2001).

Antimicrobial Activities and DNA Interaction

Evecen et al. (2017) investigated 2-chloro-6-(trifluoromethyl)pyridine, closely related to the specified compound, for its antimicrobial activities and interaction with DNA. They used various spectroscopic methods and theoretical calculations to explore its properties and interactions, providing insights into the potential biological applications of similar pyridine derivatives (M. Evecen, M. Kara, Ö. İdil, & H. Tanak, 2017).

Synthesis and Structural Analysis

Sharma, Yadav, and Singh (2011) conducted ab-initio Hartree-Fock and Density Functional Theory calculations on 2-chloro-6-methoxy-3-nitropyridine, which shares structural similarities with the compound . Their research provided valuable insights into the vibrational spectra and structural parameters of such molecules, contributing to our understanding of pyridine derivative synthesis and properties (Anamika Sharma, M. K. Yadav, & M. Singh, 2011).

Future Directions

The future of TFMP derivatives, including 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, looks promising. They are expected to find many novel applications in the agrochemical, pharmaceutical, and functional materials fields . Currently, several TFMP derivatives are undergoing clinical trials .

properties

IUPAC Name

2-chloro-3-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYYYRJKKWLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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